1-(1-Methyl-1H-indol-3-yl)-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-indol-3-yl)-ethanone oxime is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a methyl group and an ethanone oxime group. It has garnered interest due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds containing 1-methylindol have been reported to inhibit tubulin polymerization , suggesting that tubulin could be a potential target. Tubulin is a globular protein and is the main constituent of microtubules in cells. It plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with tubulin, inhibiting its polymerization . This interaction could disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.
Result of Action
If the compound does indeed inhibit tubulin polymerization, it could lead to cell cycle arrest, particularly at the g2/m phase, and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime typically involves the reaction of 1-methylindole-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indol-3-yl)-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-(1-Methyl-1H-indol-3-yl)-ethanone oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its indole structure.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carbaldehyde: A precursor in the synthesis of 1-(1-Methyl-1H-indol-3-yl)-ethanone oxime.
1-(1-Methyl-1H-indol-3-yl)methylamine: A related compound with an amine group instead of an oxime.
1-(1-Methyl-1H-indol-3-yl)ethanol: An alcohol derivative of the indole compound.
Uniqueness
This compound is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
(NE)-N-[1-(1-methylindol-3-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(12-14)10-7-13(2)11-6-4-3-5-9(10)11/h3-7,14H,1-2H3/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYEZCPRBAFD-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C2=CC=CC=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN(C2=CC=CC=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.